molecular formula C4H3BrN2O2 B3427465 5-(Bromomethylene)imidazolidine-2,4-dione CAS No. 597528-07-9

5-(Bromomethylene)imidazolidine-2,4-dione

Cat. No.: B3427465
CAS No.: 597528-07-9
M. Wt: 190.98 g/mol
InChI Key: YOZSOYVCZSKSNP-UHFFFAOYSA-N
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Description

5-(Bromomethylene)imidazolidine-2,4-dione is a chemical compound with the molecular formula C4H3BrN2O2 and a molecular weight of 190.984 . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound involves reaction conditions with boron trifluoride diethyl etherate in acetonitrile at 40 degrees Celsius for 9 hours . Another method involves dehydrogenation reactions that are common in high-temperature pyrolysis .


Molecular Structure Analysis

The molecular structure of this compound consists of 4 carbon atoms, 3 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 190.984 and a molecular formula of C4H3BrN2O2 . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis and Catalysis

  • A method for the synthesis of 5-bromo(aryl)methylene-substituted hydantoins, demonstrating the utility of "5-(Bromomethylene)imidazolidine-2,4-dione" in creating structurally diverse molecules through bromination reactions. This process is instrumental in the development of compounds with potential applications in medicinal chemistry and material science (Antipin et al., 2008).
  • The synthesis and characterization of novel magnetic immobilized para-aminobenzoic acid-Cu(II) complex as a green, efficient, and reusable catalyst for aldol condensation reactions, highlighting the role of "this compound" derivatives in green chemistry applications (Esam et al., 2020).

Biological Applications

  • The design, synthesis, and biological evaluation of novel derivatives as HIV-1 fusion inhibitors. This research underscores the potential of "this compound" derivatives in developing antiviral therapies (Ibrahim et al., 2020).
  • A study on the electrochemical oxidation of hydantoins and their DNA binding properties, indicating the potential of "this compound" derivatives in bioelectrochemistry and drug design (Nosheen et al., 2012; Shah et al., 2013).

Material Science

  • Investigation of the thermal properties of novel polymers based on poly(hydantoin-methyl-p-styrene) and their substrates, demonstrating the role of "this compound" derivatives in synthesizing materials with enhanced thermal stability (Kaczmarek et al., 2012).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(Bromomethylene)imidazolidine-2,4-dione involves the reaction of imidazolidine-2,4-dione with bromoacetaldehyde in the presence of a base.", "Starting Materials": [ "Imidazolidine-2,4-dione", "Bromoacetaldehyde", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve imidazolidine-2,4-dione in a suitable solvent (e.g. water, ethanol)", "Add bromoacetaldehyde to the solution", "Add a base to the solution to initiate the reaction", "Stir the reaction mixture at room temperature for a suitable period of time (e.g. 24 hours)", "Filter the resulting solid product and wash with a suitable solvent (e.g. water, ethanol)", "Dry the product under vacuum to obtain 5-(Bromomethylene)imidazolidine-2,4-dione" ] }

CAS No.

597528-07-9

Molecular Formula

C4H3BrN2O2

Molecular Weight

190.98 g/mol

IUPAC Name

5-(bromomethylidene)imidazolidine-2,4-dione

InChI

InChI=1S/C4H3BrN2O2/c5-1-2-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9)

InChI Key

YOZSOYVCZSKSNP-UHFFFAOYSA-N

Isomeric SMILES

C(=C\1/C(=O)NC(=O)N1)\Br

SMILES

C(=C1C(=O)NC(=O)N1)Br

Canonical SMILES

C(=C1C(=O)NC(=O)N1)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Bromomethylene)imidazolidine-2,4-dione
Reactant of Route 2
5-(Bromomethylene)imidazolidine-2,4-dione
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5-(Bromomethylene)imidazolidine-2,4-dione
Reactant of Route 4
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5-(Bromomethylene)imidazolidine-2,4-dione
Reactant of Route 5
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5-(Bromomethylene)imidazolidine-2,4-dione
Reactant of Route 6
5-(Bromomethylene)imidazolidine-2,4-dione

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